2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
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Overview
Description
2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex heterocyclic compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its polycyclic structure, which includes multiple nitrogen atoms, making it a versatile ligand for various metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with appropriate diketones under reflux conditions. The reaction mixture is often heated with stirring for extended periods, sometimes up to 25 hours, to ensure complete formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially on the pyridine rings, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under reflux conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated pyridines, quinone derivatives, and dihydro compounds, which can be further utilized in coordination chemistry and material science .
Scientific Research Applications
2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE exerts its effects is primarily through its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, which can influence various chemical reactions and biological processes. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
2,6-BIS(PYRIDIN-2-YL)PYRIDINE: Known for its tridentate coordination mode, commonly used in coordination chemistry.
2,6-BIS(IMIDAZO[1,2-A]PYRIDIN-2-YL)PYRIDINE: Another tridentate ligand with similar coordination properties but different electronic characteristics.
2,4-BIS(PYRIDIN-2-YL)PYRIMIDINE: Offers unique coordination modes due to the presence of the pyrimidine ring, which can be further functionalized.
Uniqueness
2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its polycyclic structure, which provides multiple coordination sites and allows for the formation of highly stable metal complexes. This makes it particularly valuable in the design of new materials and catalysts with specific electronic and magnetic properties .
Properties
IUPAC Name |
2,8-dipyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2/c27-20-14-13-15-17(8-12-26(21(15)28)19-6-2-4-10-23-19)24-16(14)7-11-25(20)18-5-1-3-9-22-18/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPXGSBPVTBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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